2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene
Overview
Description
2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene is an organic compound that features a chloro group, a fluoro group, and a methoxy group attached to a propene backbone. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The process involves the coupling of 5-fluoro-2-methoxyphenylboronic acid with a suitable chloro-substituted propene derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine, and nucleophiles like hydroxide or alkoxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness
2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene is unique due to the specific combination of chloro, fluoro, and methoxy groups attached to the propene backbone. This unique structure imparts distinct physical and chemical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(2-chloroprop-2-enyl)-4-fluoro-1-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c1-7(11)5-8-6-9(12)3-4-10(8)13-2/h3-4,6H,1,5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYBAVMRNJWJPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC(=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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